9-[Bromo(phenyl)methylene]-9H-fluorene
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Overview
Description
9-[Bromo(phenyl)methylene]-9H-fluorene is a chemical compound with the molecular formula C20H13Br. It is known for its applications in organic synthesis and as an intermediate in the production of various complex compounds. This compound is characterized by the presence of a bromine atom attached to a phenylmethylene group, which is further connected to a fluorene moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-[Bromo(phenyl)methylene]-9H-fluorene typically involves the bromination of 9H-fluorene derivatives. One common method includes the reaction of 9H-fluorene with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through crystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions
9-[Bromo(phenyl)methylene]-9H-fluorene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: Reduction of the compound can lead to the formation of hydrocarbon derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Hydrogen gas in the presence of a palladium catalyst is commonly employed.
Major Products Formed
Substitution Reactions: Formation of phenyl-substituted fluorenes.
Oxidation Reactions: Formation of fluorenone derivatives.
Reduction Reactions: Formation of fluorene derivatives.
Scientific Research Applications
9-[Bromo(phenyl)methylene]-9H-fluorene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential use in the development of peptide and protein drugs.
Medicine: Investigated for its role as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of pesticides, herbicides, and other agrochemicals.
Mechanism of Action
The mechanism of action of 9-[Bromo(phenyl)methylene]-9H-fluorene involves its interaction with various molecular targets. The bromine atom and phenylmethylene group play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to modulation of biological pathways. Detailed studies on its mechanism of action are ongoing to fully understand its effects .
Comparison with Similar Compounds
Similar Compounds
9H-Fluorene: Lacks the bromine and phenylmethylene groups, making it less reactive.
9-Fluorenone: Contains a carbonyl group instead of the bromine atom, leading to different reactivity.
9-(α-Bromo-benzylidene)-fluorene: Similar structure but with variations in the positioning of the bromine atom.
Uniqueness
9-[Bromo(phenyl)methylene]-9H-fluorene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and various industrial applications .
Properties
IUPAC Name |
9-[bromo(phenyl)methylidene]fluorene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Br/c21-20(14-8-2-1-3-9-14)19-17-12-6-4-10-15(17)16-11-5-7-13-18(16)19/h1-13H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMFPCFIMQWGRRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=C2C3=CC=CC=C3C4=CC=CC=C42)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Br |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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